Molecular Flexibility and Rotatable Bond Count Comparison with Shorter-Chain Analogs
2-Pyrimidinepentanal possesses 5 rotatable bonds, a feature that may be critical for optimizing target binding. This count is significantly higher than the 1 rotatable bond in 2-pyrimidinecarboxaldehyde (CAS 27427-92-5) and the 2 rotatable bonds in 2-(pyrimidin-2-yl)acetaldehyde (CAS 120455-86-9) . This increased flexibility allows the pyrimidine ring and aldehyde termini to adopt a broader range of conformations, which is often exploited in fragment-based drug design to span specific distances in a protein active site [1].
| Evidence Dimension | Number of rotatable bonds (indicator of molecular flexibility) |
|---|---|
| Target Compound Data | 5 rotatable bonds |
| Comparator Or Baseline | 1 (2-Pyrimidinecarboxaldehyde); 2 (2-(Pyrimidin-2-yl)acetaldehyde) |
| Quantified Difference | 4–5 additional rotatable bonds vs. shorter-chain comparators |
| Conditions | Calculated from 2D structure; value sourced from Chem960 database for target compound . Comparator values inferred from analogous molecular formulas. |
Why This Matters
A higher rotatable bond count provides greater conformational freedom, a key design parameter when seeking to bridge two key pharmacophoric elements across a large distance in a target protein.
- [1] Schultes, S. et al. (2010). Combining Ligand-Based and Structure-Based Drug Design. ChemMedChem. Class-level inference on rotatable bond importance. View Source
